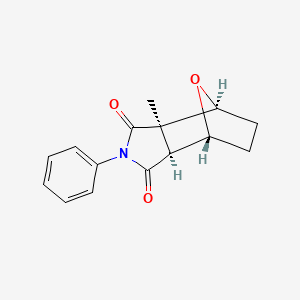
Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a propanoic acid group attached to a phenoxy group, which is further substituted with a cyclohexylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- typically involves the reaction of 2-methylpropanoic acid with 4-(cyclohexylcarbonyl)phenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The industrial methods are designed to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various halogenated derivatives.
Applications De Recherche Scientifique
Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid: A simple carboxylic acid with antimicrobial properties.
Cyclohexylcarboxylic acid: Known for its use in the synthesis of various organic compounds.
Phenoxyacetic acid: Used as a herbicide and plant growth regulator.
Uniqueness
Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- is unique due to its specific chemical structure, which combines the properties of propanoic acid, cyclohexylcarboxylic acid, and phenoxyacetic acid. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
60012-94-4 |
|---|---|
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-[4-(cyclohexanecarbonyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H22O4/c1-17(2,16(19)20)21-14-10-8-13(9-11-14)15(18)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20) |
Clé InChI |
PNVGPUQJIOROST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
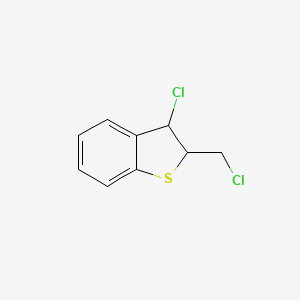
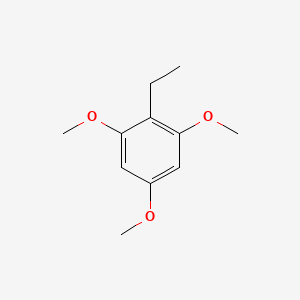
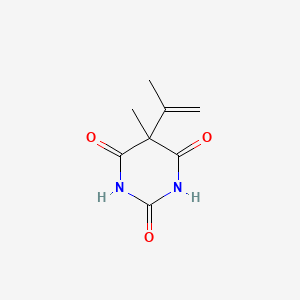
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
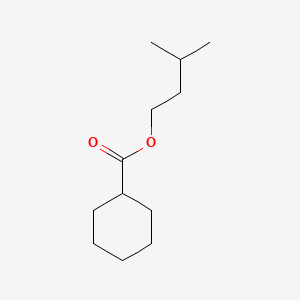
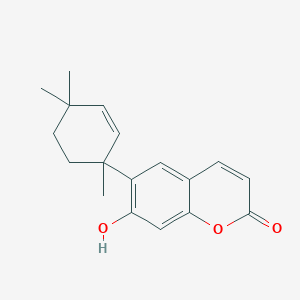
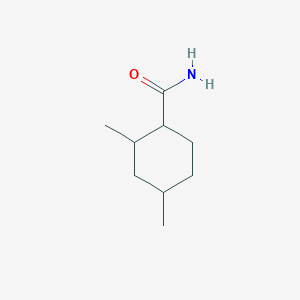
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
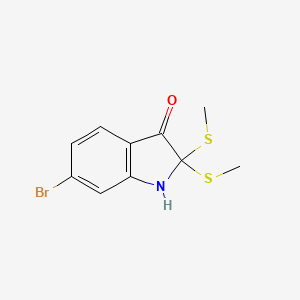

![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
